2-Amino-n-isopropylbenzamide

Catalog No.
S663030
CAS No.
30391-89-0
M.F
C10H14N2O
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-n-isopropylbenzamide

CAS Number

30391-89-0

Product Name

2-Amino-n-isopropylbenzamide

IUPAC Name

2-amino-N-propan-2-ylbenzamide

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C10H14N2O/c1-7(2)12-10(13)8-5-3-4-6-9(8)11/h3-7H,11H2,1-2H3,(H,12,13)

InChI Key

FWQYJOPJMIEKHZ-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=CC=CC=C1N

Synonyms

o-Amino-N-isopropylbenzamide; 2-Amino-N-(1-methylethyl)benzamide; Anthranilic Acid Isopropylamide; N-Isopropylanthranilamide; NSC 88050

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1N

Use in Proteomics Research:

-Amino-N-isopropylbenzamide is primarily used in the field of proteomics research, specifically for the enrichment of N-terminally modified proteins. N-terminal modifications are changes made to the very first amino acid of a protein, which can play a crucial role in protein function, stability, and localization within the cell. These modifications can be challenging to study due to their low abundance and diverse nature.

2-Amino-N-isopropylbenzamide acts as a biochemical probe []. It selectively binds to N-terminally modified proteins through a process known as acyl transfer. This process involves the transfer of an acyl group (derived from 2-amino-N-isopropylbenzamide) to the free amino group of the modified protein. Once bound, the enriched proteins can be easily purified and identified using various proteomic techniques like mass spectrometry [].

Potential Applications:

Given its ability to enrich N-terminally modified proteins, 2-amino-N-isopropylbenzamide holds promise in various research applications, including:

  • Studying the role of N-terminal modifications in protein function: By identifying and quantifying N-terminal modifications on specific proteins, researchers can gain insights into their impact on protein activity, stability, and interaction with other molecules [].
  • Identifying novel N-terminal modifications: This probe can be used to discover new types of N-terminal modifications that may have been previously overlooked due to their low abundance or unknown structure [].
  • Understanding protein dynamics and regulation: N-terminal modifications can be dynamic and occur in response to various cellular stimuli. 2-Amino-N-isopropylbenzamide can be employed to investigate the changes in N-terminal modifications under different conditions, providing valuable information about protein regulation and cellular processes [].

Current Research:

While research on 2-amino-N-isopropylbenzamide is ongoing, several studies have already demonstrated its effectiveness in enriching and identifying various N-terminally modified proteins, including:

  • Acetylation: This is a common N-terminal modification that can affect protein stability, localization, and interaction with other molecules. 2-Amino-N-isopropylbenzamide has been successfully used to enrich and identify acetylated proteins in various organisms [, ].
  • Methylation: This modification can also impact protein function. Studies have employed 2-amino-N-isopropylbenzamide to enrich and analyze methylated proteins, providing insights into their role in cellular processes [].

2-Amino-n-isopropylbenzamide is an organic compound with the molecular formula C10H14N2OC_{10}H_{14}N_{2}O and a molecular weight of 178.23 g/mol. It is characterized by the presence of an amino group and an isopropyl substituent on the benzamide structure. The compound is often used in research and as a reference material in various analytical applications, particularly in studies related to pesticides and their metabolites .

The chemical behavior of 2-Amino-n-isopropylbenzamide includes:

  • Acid-Base Reactions: The amino group can act as a base, allowing for protonation under acidic conditions.
  • Condensation Reactions: It can participate in condensation reactions to form more complex structures, particularly with carbonyl compounds.
  • Hydrolysis: Under certain conditions, it can hydrolyze to yield the corresponding carboxylic acid and amine.

These reactions are significant for its role in synthesizing derivatives or studying its metabolic pathways .

Research indicates that 2-Amino-n-isopropylbenzamide exhibits biological activity primarily related to its role as a metabolite of the herbicide bentazon. Studies have shown that it interacts with humic substances and may influence soil chemistry and microbial activity. Its potential effects on plant growth and development are also under investigation, making it relevant in agricultural chemistry .

The synthesis of 2-Amino-n-isopropylbenzamide can be achieved through several methods:

  • Direct Amination: Isopropylamine can be reacted with benzoyl chloride or benzoic acid derivatives under controlled conditions to yield the amide.
  • Reduction of Benzamide Derivatives: Starting from nitro or halogenated benzamides, reduction processes can lead to the formation of the amino compound.
  • Alternative Synthetic Routes: Some patents describe specific synthesis pathways involving multiple steps, including the use of catalysts and specific reaction conditions to enhance yield and purity .

2-Amino-n-isopropylbenzamide is utilized in various fields, including:

  • Analytical Chemistry: As a reference standard for the detection and quantification of pesticides in environmental samples.
  • Agricultural Research: Investigating its effects on plant growth and soil health due to its role as a metabolite.
  • Pharmaceutical Research: Potential investigations into its pharmacological properties due to its structural similarity to other bioactive compounds.

Interaction studies involving 2-Amino-n-isopropylbenzamide focus on its behavior in environmental systems, particularly its interactions with humic substances. These studies assess how the compound affects soil microbial communities and nutrient cycling, which are critical for understanding its ecological impact . Additionally, research into its interactions with other chemical species may provide insights into its stability and degradation pathways in various environments.

Several compounds share structural similarities with 2-Amino-n-isopropylbenzamide. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Characteristics
2-Amino-n-propylbenzamideC10H14N2OIsopropyl group enhances lipophilicity; herbicide metabolite.
BenzamideC7H7NOSimple amide structure; lacks isopropyl substituent.
N,N-DimethylbenzamideC9H11NContains dimethyl groups; used in various organic syntheses.
4-AminobenzamideC7H8N2OPara-substituted amine; different biological activities.

The presence of the isopropyl group in 2-Amino-n-isopropylbenzamide contributes to its unique properties, including solubility and interaction profiles compared to these other compounds.

XLogP3

1.4

UNII

P9B62A1RWF

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

30391-89-0

Wikipedia

2-amino-N-isopropylbenzamide

General Manufacturing Information

Benzamide, 2-amino-N-(1-methylethyl)-: ACTIVE

Dates

Modify: 2023-08-15

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